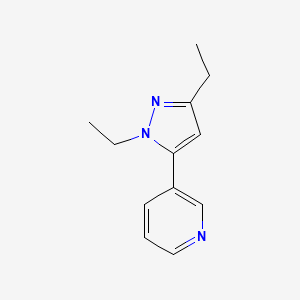

3-(1,3-Diethyl-1H-pyrazol-5-yl)pyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H15N3 |

|---|---|

Molecular Weight |

201.27 g/mol |

IUPAC Name |

3-(2,5-diethylpyrazol-3-yl)pyridine |

InChI |

InChI=1S/C12H15N3/c1-3-11-8-12(15(4-2)14-11)10-6-5-7-13-9-10/h5-9H,3-4H2,1-2H3 |

InChI Key |

FHBWJZQPSJBMTB-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NN(C(=C1)C2=CN=CC=C2)CC |

Origin of Product |

United States |

Synthetic Methodologies for 3 1,3 Diethyl 1h Pyrazol 5 Yl Pyridine and Its Analogues

Strategic Approaches to Pyrazole-Pyridine Linkages

The creation of the bond linking the pyrazole (B372694) and pyridine (B92270) rings is central to the synthesis of these molecules. Methodologies can be broadly categorized into those that form the pyrazole ring first, followed by the pyridine, or vice versa. More advanced strategies involve the simultaneous formation of one of the rings through multicomponent reactions.

Cyclocondensation Reactions in Pyrazole Synthesis

Cyclocondensation is a cornerstone for the synthesis of the pyrazole ring and its derivatives. nih.gov This method is one of the most extensively used for pyrazole synthesis and typically involves the reaction of a hydrazine (B178648) derivative with a 1,3-dielectrophilic compound. nih.govpreprints.orglongdom.org The most common electrophilic partners are 1,3-dicarbonyl compounds or their synthetic equivalents, such as α,β-unsaturated ketones and aldehydes. nih.govresearchgate.net

The reaction between a hydrazine and a 1,3-dicarbonyl compound is a classic and highly effective method for forming the pyrazole core. nih.govyoutube.com If the 1,3-dicarbonyl compound is unsymmetrical, the reaction can potentially yield two different regioisomers. nih.gov The reaction's regioselectivity is influenced by the differing electrophilicity of the two carbonyl groups; a significant difference can lead to the preferential formation of one isomer. nih.gov Another prominent pathway is the condensation of hydrazines with α,β-unsaturated ketones, which initially yields pyrazolines that can be subsequently oxidized to the aromatic pyrazole ring. nih.govnih.govresearchgate.net Various oxidizing agents, including iodine or simply heating in DMSO under an oxygen atmosphere, can be employed for this aromatization step. nih.govorganic-chemistry.org

| Reactants | Key Features | Typical Products | Reference |

|---|---|---|---|

| Hydrazine + 1,3-Dicarbonyl Compound | Classic, high-yield method. Regioselectivity depends on the symmetry and electronics of the dicarbonyl. | Substituted Pyrazoles | nih.govnih.gov |

| Hydrazine + α,β-Unsaturated Ketone | Forms pyrazoline intermediate, which requires subsequent oxidation to yield the pyrazole. | Pyrazolines, then Pyrazoles | nih.govresearchgate.net |

| Hydrazine + Enaminodiketone | Allows for regiospecific synthesis of 4-substituted 1H-pyrazole-5-carboxylates. | Substituted Pyrazole-carboxylates | organic-chemistry.org |

| Arylhydrazine + Acetylenic Ketones | Can lead to the formation of regioisomers. | 1,3,5- and 1,4,5-substituted Pyrazoles | researchgate.net |

1,3-Dipolar Cycloaddition Strategies

The 1,3-dipolar cycloaddition is another fundamental and atom-economical strategy for constructing the pyrazole ring. nih.govmdpi.comnih.gov This approach involves the reaction of a 1,3-dipole, such as a diazo compound or a nitrilimine, with a dipolarophile, typically an alkyne or an alkene. nih.govmdpi.comresearchgate.net

The cycloaddition of diazo compounds, particularly electron-poor diazocarbonyls like ethyl diazoacetate, with alkynes is a well-established route to pyrazoles. nih.govunisi.it These reactions can be catalyzed by Lewis acids or conducted under thermal conditions. unisi.it A significant advantage of this method is the ability to generate the diazo compound in situ, avoiding the isolation of these potentially hazardous intermediates. unisi.it For instance, ethyl diazoacetate can be prepared from ethyl glycinate (B8599266) and sodium nitrite (B80452) and used directly in a cycloaddition reaction with an alkyne in an aqueous micellar environment, offering a more sustainable process. unisi.it Nitrilimines, generated in situ from hydrazonoyl halides, also react with alkynes to afford pyrazoles. researchgate.net

| 1,3-Dipole | Dipolarophile | Key Features | Reference |

|---|---|---|---|

| Diazoalkanes (e.g., Ethyl Diazoacetate) | Alkynes | Atom-economic. Can be performed in situ. pH can control regioselectivity. | nih.govunisi.it |

| Nitrilimines | Alkynes | Provides access to variously substituted pyrazoles. Often generated in situ. | researchgate.net |

| Diazo Compounds | Electron-deficient Alkenes | Key step in the synthesis of functionalized pyrazoles and natural products like Withasomnine. | nih.gov |

Multicomponent Reaction (MCR) Applications

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all reactants, offer a powerful and efficient approach to complex heterocyclic scaffolds like pyrazolo[3,4-b]pyridines. researchgate.netthieme-connect.demdpi.com These reactions are highly valued for their operational simplicity, atom economy, and ability to rapidly generate structural diversity. preprints.orglongdom.org

A common MCR strategy for pyrazolo[3,4-b]pyridines involves the reaction of an aminopyrazole, an aldehyde, and an active methylene (B1212753) compound. researchgate.netthieme-connect.de For example, a one-pot synthesis using an aldehyde, 3-oxopropanenitrile, and a 1H-pyrazol-5-amine can produce highly substituted 1H-pyrazolo[3,4-b]pyridines under mild, catalyst-free conditions. thieme-connect.de Similarly, a four-component reaction of enaminones, benzaldehyde, hydrazine hydrochloride, and ethyl cyanoacetate (B8463686) in water has been developed as a sustainable method for synthesizing these fused systems. preprints.orglongdom.org These MCRs often proceed through a cascade of reactions, such as Knoevenagel condensation followed by Michael addition and subsequent cyclization and dehydration/oxidation steps. thieme-connect.de

| Components | Conditions | Product | Reference |

|---|---|---|---|

| Aldehyde, 3-Oxopropanenitrile, 1H-Pyrazol-5-amine | Mild, catalyst-free | 1H-Pyrazolo[3,4-b]pyridines | thieme-connect.de |

| Enaminone, Benzaldehyde, Hydrazine-HCl, Ethyl Cyanoacetate | Water, Ammonium (B1175870) Acetate (B1210297) (cat.) | Pyrazolo[3,4-b]pyridines | preprints.orglongdom.org |

| α,β-Unsaturated Aldehyde, Cyclic-1,3-diketone, 5-Aminopyrazole | DMSO, 100 °C | Styryl-linked Pyridine-fused Pyrazoles | researchgate.net |

| Alkynes, Nitriles, Ti imido complex | Oxidation-induced N-N coupling | Substituted Pyrazoles | nih.gov |

Formation of Pyridine Ring onto Pre-Existing Pyrazole Scaffolds

A prevalent strategy for synthesizing pyrazolo[3,4-b]pyridines involves constructing the pyridine ring onto a pre-existing, suitably functionalized pyrazole. nih.gov This approach typically utilizes 3-aminopyrazole (B16455) or 5-aminopyrazole derivatives as key building blocks. nih.govresearchgate.net The aminopyrazole acts as a 1,3-N,C,C-dinucleophile, which reacts with a 1,3-C,C,C-biselectrophile to form the fused pyridine ring. nih.gov

The nature of the biselectrophilic partner dictates the substitution pattern of the final product. Common 1,3-C,C,C-biselectrophiles include 1,3-dicarbonyl compounds, α,β-unsaturated carbonyls (often formed in situ from an aldehyde and a ketone), and their derivatives. nih.gov The reaction mechanism generally involves an initial Michael addition of the aminopyrazole to an α,β-unsaturated system, followed by an intramolecular cyclization and subsequent dehydration or oxidation to yield the aromatic pyrazolopyridine. nih.gov A notable example is the Gould-Jacobs reaction, where a 3-aminopyrazole reacts with diethyl 2-(ethoxymethylene)malonate, analogous to aniline (B41778) in quinoline (B57606) synthesis, to form 4-hydroxy-1H-pyrazolo[3,4-b]pyridine derivatives. nih.gov More recently, a novel pathway was developed using 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles, which undergo a sequential ring-opening/closing cascade reaction with anilines to form pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds. rsc.org

Formation of Pyrazole Ring onto Pre-Existing Pyridine Scaffolds

An alternative, though less common, synthetic route involves the formation of the pyrazole ring onto a pre-existing, appropriately substituted pyridine scaffold. nih.gov This methodology typically starts with a pyridine ring that has reactive functional groups positioned to facilitate the construction of the adjacent five-membered pyrazole ring.

The most common approach in this category involves a 2-chloropyridine (B119429) derivative bearing an aldehyde, ketone, ester, or cyano group at the C3 position. nih.gov Reaction of this substituted pyridine with hydrazine or a substituted hydrazine leads to a cyclocondensation reaction that forms the fused pyrazole ring. nih.gov The specific group at the C3 position of the pyridine precursor ultimately determines the substituent at the C3 position of the resulting 1H-pyrazolo[3,4-b]pyridine. nih.gov The synthesis of pyrazoles from pyridines can also involve more complex transformations requiring functional group modifications and strategic ring contractions of the pyridine nucleus. mdpi.com

Functionalization and Derivatization Pathways

The post-synthesis functionalization of the pyrazole-pyridine core is crucial for fine-tuning its chemical properties and for developing analogues. nih.gov Transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for directly installing new C-C and C-heteroatom bonds onto the pyrazole ring, avoiding the need for pre-functionalized starting materials. rsc.org This allows for the direct arylation, alkylation, or amination at specific positions on the heterocyclic scaffold.

Derivatization can also be achieved through classical reactions on functional groups incorporated during the primary synthesis. For instance, pyrazoles with chloromethyl carbonyl substituents are versatile intermediates. These reactive groups can undergo heterocyclization with reagents like thiocarbamides to build additional heterocyclic rings, such as a thiazole, onto the pyrazole framework. rjsvd.com The NH group of the pyrazole ring itself offers a site for functionalization, such as N-alkylation, which can be used to introduce a variety of substituents and modulate the compound's properties. researchgate.net The introduction of specific groups like trifluoromethyl is also of significant interest, as it can enhance the bioactivity of the resulting molecules. nih.gov

Electrophilic and Nucleophilic Substitutions on Pyrazole and Pyridine Rings

The pyrazole ring is an electron-rich heterocyclic system, making it amenable to electrophilic substitution, which preferentially occurs at the C4 position. nih.govrrbdavc.orgquora.com This is because electrophilic attack at C3 or C5 would lead to a highly unstable positively charged azomethine intermediate. rrbdavc.org In contrast, nucleophilic attacks on the pyrazole ring are favored at the C3 and C5 positions. nih.govnih.govresearchgate.net The pyridine ring, being electron-deficient, is generally more susceptible to nucleophilic substitution, particularly at the C2, C4, and C6 positions, while electrophilic substitution requires forcing conditions and typically directs to the C3 and C5 positions.

In the context of synthesizing pyrazolyl-pyridine derivatives, these reactivity patterns are exploited. For instance, a pre-functionalized pyrazole can be coupled with a pyridine derivative through cross-coupling reactions. nih.gov One common approach involves the halogenation of the pyrazole at the C4 position, followed by a Suzuki coupling with a pyridine boronic acid or ester. nih.gov

Nucleophilic substitution on a suitably activated pyridine ring by a pyrazole anion is another viable strategy. For example, a pyridine ring bearing a good leaving group (like a halogen) at the 3-position can react with a deprotonated 1,3-diethyl-1H-pyrazole. The regioselectivity of these reactions is a key consideration, influenced by the electronic properties of the substituents on both rings. nih.gov

Table 1: Regioselectivity in Reactions of Pyrazole and Pyridine Rings

| Ring System | Reaction Type | Preferred Position(s) | Influencing Factors |

|---|---|---|---|

| Pyrazole | Electrophilic Substitution | C4 nih.govrrbdavc.orgquora.comscribd.com | Stability of the intermediate carbocation. rrbdavc.org |

| Nucleophilic Substitution | C3, C5 nih.govnih.govresearchgate.net | Presence of electronegative nitrogen atoms. researchgate.net | |

| Pyridine | Electrophilic Substitution | C3, C5 | Electron-deficient nature of the ring. |

| Nucleophilic Substitution | C2, C4, C6 | Polarization of the ring by the nitrogen atom. |

N-Alkylation and Acylation Strategies

The introduction of alkyl and acyl groups onto the pyrazole nitrogen atoms is a fundamental step in the synthesis of compounds like 3-(1,3-diethyl-1H-pyrazol-5-yl)pyridine.

N-Alkylation: N-alkylation of pyrazoles can be achieved through various methods. researchgate.net Traditional methods often involve the use of a base to deprotonate the pyrazole nitrogen, followed by reaction with an alkyl halide. mdpi.com However, these methods can sometimes lead to a mixture of regioisomers when using unsymmetrically substituted pyrazoles. researchgate.netmdpi.com

More advanced and regioselective methods have been developed. Phase transfer catalysis, for instance, allows for the N-alkylation of pyrazoles in high yields without the need for a solvent. researchgate.net Another approach utilizes trichloroacetimidate (B1259523) electrophiles in the presence of a Brønsted acid catalyst, which provides good yields of N-alkyl pyrazoles. mdpi.comresearchgate.net For unsymmetrical pyrazoles, the regioselectivity of alkylation is often controlled by steric effects, with the alkyl group preferentially attaching to the less sterically hindered nitrogen atom. researchgate.netmdpi.com The use of K2CO3 in DMSO has also been reported for the regioselective N1-alkylation of 3-substituted pyrazoles. researchgate.net In some cases, catalyst-free Michael additions have been employed for highly regioselective N1-alkylation. acs.org

N-Acylation: N-acylation of pyrazoles is a common transformation that can be accomplished using a variety of acylating agents. thieme.com 1-unsubstituted pyrazoles react with agents like acyl chlorides to form 1-acylpyrazoles. thieme.comnih.gov Similar to N-alkylation, the acylation of unsymmetrically disubstituted pyrazoles can result in a mixture of two isomers. thieme.com The reactivity of N-acyl pyrazoles can be tuned by introducing electron-withdrawing or electron-donating substituents at the C4 position of the pyrazole ring. nih.gov For instance, an electron-withdrawing group increases the leaving group ability of the pyrazole. nih.gov

Table 2: Selected N-Alkylation Methods for Pyrazoles

| Method | Reagents | Key Features |

|---|---|---|

| Classical Alkylation | Alkyl halide, Base (e.g., NaH) | Can produce regioisomeric mixtures. mdpi.com |

| Phase Transfer Catalysis | Alkyl halide, Phase transfer catalyst (e.g., 18-crown-6), Base (e.g., K-OtBu) | High yields, often solvent-free. researchgate.net |

| Acid-Catalyzed Alkylation | Trichloroacetimidate, Brønsted acid (e.g., camphorsulfonic acid) | Good yields, alternative to basic conditions. mdpi.comresearchgate.net |

| Regioselective Alkylation | Alkyl halide, K2CO3, DMSO | Favors N1-alkylation of 3-substituted pyrazoles. researchgate.net |

| Enzymatic Alkylation | Haloalkanes, Engineered enzymes | High regioselectivity (>99%). nih.gov |

Strategic Introduction of Diverse Substituents for Structural Diversification

The synthesis of analogues of this compound necessitates the strategic introduction of a wide array of substituents onto both the pyrazole and pyridine rings. This structural diversification is often achieved through multi-component reactions or by the functionalization of pre-formed heterocyclic cores.

One of the most powerful methods for creating substituted pyrazoles is the cyclocondensation reaction between a hydrazine derivative and a 1,3-difunctional compound, such as a 1,3-dicarbonyl compound or an α,β-unsaturated ketone. nih.gov The choice of substituents on both starting materials directly translates to the substitution pattern of the final pyrazole. nih.govnih.govtsijournals.com For example, reacting a substituted hydrazine with a 1,3-diketone can yield 1,3,5-trisubstituted pyrazoles. tsijournals.com

Multi-component reactions offer an efficient route to highly substituted pyrazoles and pyridines in a single step. nih.govnih.gov For instance, a five-component reaction involving hydrazine hydrate, ethyl acetoacetate, a barbituric acid derivative, an aryl aldehyde, and ammonium acetate can produce complex pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidine-diones. researchgate.net

For the diversification of a pre-existing pyrazolyl-pyridine scaffold, cross-coupling reactions are invaluable. Halogenated derivatives can serve as handles for introducing various groups via Suzuki, Sonogashira, or Buchwald-Hartwig amination reactions. The synthesis of pyrazolo[3,4-b]pyridines, for example, can be achieved by forming the pyridine ring onto a pre-existing pyrazole, often starting from a 3-aminopyrazole derivative. nih.gov

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is paramount for achieving high yields and controlling the regioselectivity of the synthesis of this compound and its analogues. Key parameters that are frequently fine-tuned include the choice of solvent, catalyst, temperature, and reaction time.

Solvent Effects: The choice of solvent can significantly impact the outcome of pyrazole synthesis. For example, in the cyclocondensation of aryl hydrazines with 1,3-diketones, using aprotic dipolar solvents like N,N-dimethylformamide (DMF) or N,N-dimethylacetamide can lead to higher yields and better regioselectivity compared to commonly used protic solvents like ethanol. nih.govmdpi.com

Catalysis: A wide range of catalysts have been employed to improve the efficiency of pyrazole synthesis. These include both homogeneous and heterogeneous catalysts. For instance, nano-ZnO has been used as a catalyst for the synthesis of pyrazol-5-ols. mdpi.com Lewis acids like lithium perchlorate (B79767) have also been shown to be effective. mdpi.com In some cases, catalyst-free conditions are possible, such as the fusion method for preparing pyrazolo[1,5-a]pyrimidines under solvent-free conditions. researchgate.net The development of enzymatic cascades provides a highly selective and environmentally friendly approach to pyrazole alkylation. nih.gov

Temperature and Reaction Time: Temperature is a critical parameter that often needs careful optimization. For example, in the silver-catalyzed synthesis of 5-aryl-3-trifluoromethyl pyrazoles, increasing the temperature to 60 °C improved the yield, but further increases led to a decrease in yield. mdpi.comnih.gov Reaction times can also be significantly reduced through the use of microwave irradiation or by selecting a highly active catalyst system. researchgate.net

Table 3: Examples of Optimized Reaction Conditions for Pyrazole Synthesis

| Reaction Type | Catalyst/Conditions | Solvent | Temperature | Typical Yields |

|---|---|---|---|---|

| Cyclocondensation of 1,3-diketones and arylhydrazines mdpi.com | None | N,N-dimethylacetamide | Room Temperature | 59-98% |

| Five-component synthesis of pyrazolo-pyridopyrimidinediones researchgate.net | ZnO nanoparticles | Water | Reflux | Good |

| N-Alkylation with alkyl bromides researchgate.net | Cesium-impregnated pillared saponites | DMF | 80 °C | Almost quantitative |

| Silver-catalyzed synthesis of trifluoromethylated pyrazoles mdpi.com | Silver catalyst | Not specified | 60 °C | Moderate to excellent |

| Acyl pyrazole ligation rsc.org | 3-methylpyrazole or imidazole | Aqueous buffer | pH 5.0-6.5 | Clean conversion |

Based on a comprehensive search of available scientific literature, detailed experimental data for the specific compound This compound is not sufficiently available to construct the detailed article as requested in the outline.

While searches provided spectroscopic and analytical information for structurally related compounds—such as pyrazoles and pyridines with different substitution patterns (e.g., phenyl, methyl, or other functional groups)—this information is not directly applicable to the target molecule. Generating content based on related compounds would be speculative and would not meet the required standard of scientific accuracy for the specific chemical entity "this compound".

Therefore, it is not possible to provide a thorough and scientifically accurate article with detailed research findings and data tables for the following sections as requested:

Advanced Spectroscopic and Analytical Characterization Beyond Identification

X-ray Crystallography for Solid-State Molecular Structure and Intermolecular Interactions

Fulfilling the request would necessitate access to published, peer-reviewed research that specifically details the synthesis and comprehensive characterization of "3-(1,3-Diethyl-1H-pyrazol-5-yl)pyridine," which could not be located in the conducted searches.

Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for the purity assessment and preparative isolation of synthesized chemical entities, including the novel compound this compound. The versatility and high resolution offered by HPLC allow for the effective separation of the target compound from unreacted starting materials, byproducts, and other impurities that may be present in the crude reaction mixture. The development of a robust HPLC method is a critical step in ensuring the quality and integrity of the compound for further studies.

The most common mode of HPLC employed for the analysis of heterocyclic compounds like pyrazole (B372694) derivatives is reverse-phase HPLC (RP-HPLC). In this technique, a nonpolar stationary phase, typically a C18 (octadecylsilyl) bonded silica, is used in conjunction with a polar mobile phase. The separation is based on the differential partitioning of the sample components between the stationary and mobile phases. For this compound, a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer is typically employed. The elution of the compound is achieved by either an isocratic method, where the mobile phase composition remains constant, or a gradient method, where the proportion of the organic solvent is increased over time to facilitate the elution of more retained components.

The purity of this compound is determined by integrating the peak area of the analyte and comparing it to the total area of all peaks in the chromatogram. A high-purity sample will exhibit a single major peak with minimal contributions from other peaks. For quantitative analysis, a calibration curve is typically constructed using standards of known concentration to accurately determine the amount of the compound present.

In addition to purity assessment, preparative HPLC can be utilized for the isolation and purification of this compound. This technique employs larger columns and higher flow rates to handle larger sample loads. By collecting the fraction corresponding to the retention time of the target compound, a highly purified sample can be obtained.

Table 1: Representative HPLC Parameters for Purity Assessment of this compound

| Parameter | Value |

| Chromatographic System | Agilent 1260 Infinity II or equivalent |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection Wavelength | 254 nm (UV) |

| Injection Volume | 10 µL |

| Expected Retention Time | ~ 8.5 min |

| Purity Assessment | > 98% (based on peak area percentage) |

Emerging Research Avenues and Future Perspectives for 3 1,3 Diethyl 1h Pyrazol 5 Yl Pyridine Research

Exploration of Novel Biological Targets and Therapeutic Applications

The pyrazole (B372694) scaffold and its fused systems, such as pyrazolo[3,4-b]pyridines, are well-established pharmacophores with a broad spectrum of pharmacological activities. researchgate.netresearchgate.net Derivatives have shown promise as anticancer, anti-inflammatory, antimicrobial, and antiviral agents. mdpi.commdpi.comorientjchem.org This extensive history of biological activity in related compounds provides a strong rationale for investigating 3-(1,3-Diethyl-1H-pyrazol-5-yl)pyridine against a variety of biological targets.

Future research should focus on screening this compound and its analogues against families of enzymes and receptors implicated in major diseases. A primary area of interest is protein kinases , as the pyrazole ring is a key feature in numerous FDA-approved kinase inhibitors like Crizotinib and Ruxolitinib. nih.gov Targets could include Janus kinases (JAKs), Aurora kinases, and mitogen-activated protein kinases (MAPK), which are crucial in cancer and inflammatory disorders. nih.gov

Another promising area is the treatment of inflammatory diseases . Pyrazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes and inflammatory cytokines like TNF-α and IL-6. mdpi.comnih.gov Investigating the effect of this compound on these inflammatory pathways could lead to new therapies for conditions such as rheumatoid arthritis and myelofibrosis. nih.govnih.gov

Furthermore, the known antibacterial and antifungal properties of pyrazole-pyridine systems warrant exploration. nih.govjlu.edu.cn Screening against a panel of pathogenic bacteria and fungi, including drug-resistant strains, could uncover novel antimicrobial applications. nih.govorientjchem.org

Table 1: Potential Therapeutic Areas for this compound Based on Scaffold Activity

| Therapeutic Area | Potential Biological Targets | Examples of Activity in Related Compounds |

|---|---|---|

| Oncology | Protein Kinases (JAK1, AurA/B, MAPK), p53-MDM2 | Inhibition of tumor growth, cytotoxicity in cancer cell lines (HeLa, MCF-7, HCT-116). nih.govmdpi.com |

| Inflammation | COX-1/COX-2, TNF-α, IL-6 | Potent anti-inflammatory and analgesic activity. mdpi.comnih.gov |

| Infectious Diseases | Bacterial and Fungal Enzymes | Activity against E. coli, S. aureus, and C. albicans. rsc.orgorientjchem.orgnih.gov |

| Neurological Disorders | Receptors and enzymes in the CNS | Potential for anticonvulsant and antidepressant effects. mdpi.comnih.gov |

Development of Advanced Synthetic Strategies for Complex Analogues

To fully explore the therapeutic potential of this compound, the development of a diverse library of analogues is essential for comprehensive structure-activity relationship (SAR) studies. Modern synthetic organic chemistry offers several powerful strategies to achieve this efficiently.

Multicomponent Reactions (MCRs) represent a highly effective approach. These one-pot reactions combine three or more starting materials to form complex products, minimizing time, resources, and waste. mdpi.com The synthesis of pyrazolo[3,4-b]pyridine scaffolds has been successfully achieved using MCRs, which could be adapted to produce a wide range of derivatives of the target compound. mdpi.comresearchgate.net

Microwave-assisted synthesis is another valuable tool for accelerating the generation of analogues. mdpi.com This technique can significantly reduce reaction times from hours to minutes and often improves product yields. It has been effectively used for the regioselective synthesis of substituted pyrazolo[3,4-b]pyridines. mdpi.comnih.gov

Furthermore, the use of novel catalytic systems , including nanocatalysts, can enhance the efficiency and environmental friendliness of synthetic routes. researchgate.net These catalysts can be reused and often allow for milder reaction conditions. researchgate.net Exploring techniques like C-H activation and late-stage functionalization would also enable the direct modification of the core scaffold, providing rapid access to novel analogues that would be difficult to synthesize through traditional methods.

Table 2: Advanced Synthetic Methods for Generating Analogues

| Synthetic Strategy | Description | Advantages |

|---|---|---|

| Multicomponent Reactions (MCRs) | One-pot synthesis involving three or more reactants. mdpi.comresearchgate.net | High efficiency, atom economy, reduced waste, rapid library generation. |

| Microwave-Assisted Synthesis | Use of microwave irradiation to heat reactions. mdpi.comnih.gov | Drastically reduced reaction times, improved yields, enhanced regioselectivity. |

| Novel Catalysis | Employment of advanced catalysts like nanoparticles. researchgate.net | High yields, mild reaction conditions, catalyst reusability, eco-friendly. |

| Late-Stage Functionalization | Direct modification of the core heterocyclic structure. | Rapid access to diverse analogues without de novo synthesis. |

Integration of Artificial Intelligence and Machine Learning in Compound Design

Table 3: Applications of AI and Machine Learning in Drug Design

| AI/ML Application | Description | Impact on Research |

|---|---|---|

| Virtual Screening | Rapidly screening large virtual libraries of compounds for potential activity. | Identifies high-potential analogues for synthesis, saving time and resources. |

| QSAR Modeling | Predicting the biological activity of compounds based on their chemical structure. crimsonpublishers.com | Guides lead optimization by identifying key structural features for activity. |

| ADMET Prediction | Predicting the pharmacokinetic and toxicity properties of molecules. crimsonpublishers.com | Reduces late-stage attrition by filtering out compounds with poor drug-like properties early on. |

| De Novo Design | Generating novel molecular structures with optimized properties. | Creates innovative drug candidates beyond existing chemical space. |

PROTAC and Molecular Glue Applications for Targeted Protein Degradation

Targeted protein degradation (TPD) is a revolutionary therapeutic modality that utilizes the cell's own protein disposal machinery to eliminate disease-causing proteins. Two leading approaches in this field are Proteolysis Targeting Chimeras (PROTACs) and molecular glues. astrazeneca.comsygnaturediscovery.com The this compound scaffold is a promising candidate for incorporation into these systems.

A PROTAC is a bifunctional molecule that consists of a ligand that binds to the target protein (a "warhead"), a ligand for an E3 ubiquitin ligase, and a linker connecting them. astrazeneca.com Given that pyrazole-pyridine cores are common in kinase inhibitors, derivatives of this compound could be developed as warheads to target specific kinases for degradation. This approach offers the potential for a more profound and durable pharmacological effect compared to traditional inhibition. astrazeneca.com

Molecular glues are smaller molecules that induce or stabilize the interaction between an E3 ligase and a target protein, leading to the target's degradation. sygnaturediscovery.combiochempeg.com These compounds are often discovered serendipitously but are highly sought after due to their smaller size and more favorable drug-like properties compared to PROTACs. sygnaturediscovery.com A library of this compound analogues could be screened in phenotypic assays to identify potential molecular glue activity, opening a path to degrading proteins previously considered "undruggable." astrazeneca.comresearchgate.net

Table 4: Comparison of PROTACs and Molecular Glues

| Feature | PROTACs | Molecular Glues |

|---|---|---|

| Structure | Bifunctional molecule with two ligands and a linker. astrazeneca.com | Single, small molecule. sygnaturediscovery.com |

| Mechanism | Induces proximity between target protein and E3 ligase. biochempeg.com | Induces or enhances a new protein-protein interaction. sygnaturediscovery.com |

| Design | Can be rationally designed based on known ligands. biochempeg.com | Discovery is often serendipitous; rational design is challenging. biochempeg.comresearchgate.net |

| Properties | Larger molecular weight, potential for poor cell permeability. | Smaller size, generally better drug-like properties. sygnaturediscovery.com |

Co-crystallization Studies with Biological Targets

A deep understanding of how a drug molecule binds to its target is fundamental for rational drug design. Co-crystallization followed by X-ray diffraction is a powerful technique that provides a three-dimensional, atomic-level picture of the drug-target complex. mdpi.com

For this compound, obtaining co-crystal structures with its biological targets would be a critical step in any drug discovery program. This structural information would reveal the precise binding mode, including the key hydrogen bonds, hydrophobic interactions, and other non-covalent forces that govern the interaction. mdpi.com

This knowledge is invaluable for structure-based drug design . Medicinal chemists can use the co-crystal structure as a blueprint to design new analogues with modifications that enhance binding affinity and selectivity. For example, the structure might reveal an unoccupied pocket in the binding site that can be filled by adding a substituent to the pyrazole or pyridine (B92270) ring, leading to a more potent compound. These studies are essential for optimizing lead compounds into clinical candidates.

Table 5: Key Insights from Co-crystallization Studies | Information Gained | Application in Drug Design | | --- | --- | | Binding Mode | Reveals the precise orientation and conformation of the ligand in the active site. | Guides the design of analogues with improved shape complementarity. | | Key Interactions | Identifies specific hydrogen bonds, ionic, and hydrophobic interactions. mdpi.com | Allows for the rational modification of functional groups to enhance binding affinity. | | Selectivity Determinants | Highlights differences in binding sites between the target and off-target proteins. | Enables the design of more selective compounds with fewer side effects. | | Water Molecule Positions | Shows the role of water molecules in mediating ligand-protein interactions. | Provides opportunities to displace or utilize water molecules to improve binding. |

Q & A

Q. Key Spectral Data :

- ¹H NMR : Pyrazole protons appear as doublets (δ 6.2–6.5 ppm), while pyridine protons resonate as a multiplet (δ 7.4–8.2 ppm).

- X-ray : Bond lengths between pyrazole C-N (1.34 Å) and pyridine C-C (1.39 Å) confirm aromaticity .

Methodological Tip : For ambiguous NOESY/ROESY signals, employ DFT calculations (e.g., B3LYP/6-31G*) to model electronic environments and predict coupling constants .

What strategies mitigate contradictions in biological activity data for pyrazol-pyridine analogs?

Advanced Research Question

Discrepancies in bioactivity (e.g., enzyme inhibition vs. cytotoxicity) often arise from assay conditions or substituent effects. For example:

- Solubility : Poor aqueous solubility (logP ≈ 2.5) may reduce bioavailability in cell-based assays. Use DMSO stock solutions (<0.1% v/v) to avoid solvent toxicity .

- Substituent Effects : Ethyl groups on pyrazole enhance lipophilicity but may sterically hinder target binding. Compare analogs like 3-(1H-pyrazol-5-yl)pyridine (unsubstituted) to assess structure-activity relationships (SAR) .

Methodological Tip : Validate bioactivity via orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition). Cross-reference with computational docking (AutoDock Vina) to identify key binding residues .

How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Advanced Research Question

Density Functional Theory (DFT) simulations (e.g., Gaussian 16) can model reaction pathways. The pyridine ring’s electron-deficient nature directs nucleophilic attack to the para position, while diethyl groups on pyrazole induce steric effects. Fukui indices (ƒ⁻) identify electrophilic sites, with pyridine C-4 showing higher reactivity (ƒ⁻ = 0.12) than C-2 (ƒ⁻ = 0.08) .

Methodological Tip : Combine MD simulations (AMBER) with QM/MM to study solvent effects. Validate predictions via kinetic isotope effect (KIE) experiments .

What are the key challenges in characterizing degradation products of this compound under oxidative conditions?

Advanced Research Question

Oxidative degradation (e.g., H₂O₂/Fe²⁺) generates products like pyridine N-oxide and hydroxylated pyrazole. Challenges include:

- Detection : LC-MS/MS (Q-TOF) with ESI+ ionization identifies low-abundance metabolites (e.g., m/z 248.1 for N-oxide).

- Stability : Degradation products may isomerize; use low-temperature NMR (−40°C) to trap intermediates .

Methodological Tip : Employ isotopic labeling (¹⁸O₂) to trace oxygen incorporation pathways. Compare with GC-MS fragmentation libraries for structural confirmation .

How do structural analogs of this compound differ in photophysical properties?

Basic Research Question

Substituent variations alter UV-Vis absorption and fluorescence. For example:

| Compound | λ_max (nm) | Fluorescence QY |

|---|---|---|

| 3-(1H-Pyrazol-5-yl)pyridine | 290 | 0.03 |

| This compound | 315 | 0.12 |

| 3-(Trifluoromethyl-pyrazol-5-yl)pyridine | 330 | 0.08 |

Ethyl groups redshift absorption via electron donation, while electron-withdrawing groups (e.g., CF₃) quench fluorescence .

Methodological Tip : Use time-resolved fluorescence spectroscopy (TCSPC) to measure excited-state lifetimes and identify non-radiative decay pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.